molecular formula C23H22N7OP B14191712 N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine CAS No. 926922-39-6

N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine

Cat. No.: B14191712
CAS No.: 926922-39-6
M. Wt: 443.4 g/mol
InChI Key: UNPSONVHRMUXFE-ZHACJKMWSA-N
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Description

9H-Purin-6-amine, N-[4-(dimethylphosphinyl)phenyl]-9-[(1E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]- is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, N-[4-(dimethylphosphinyl)phenyl]-9-[(1E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dimethylphosphinyl group and the indazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the purine core or the dimethylphosphinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In molecular biology, the compound can be used as a probe or marker due to its ability to interact with nucleic acids and proteins. It may also serve as a ligand in binding studies.

Medicine

The potential medicinal applications of this compound include its use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, N-[4-(dimethylphosphinyl)phenyl]-9-[(1E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Purin-6-amine, N,N-dimethyl-
  • 1H-Purin-6-amine, N,N-dimethyl-

Uniqueness

Compared to similar compounds, 9H-Purin-6-amine, N-[4-(dimethylphosphinyl)phenyl]-9-[(1E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]- stands out due to the presence of the dimethylphosphinyl group and the indazole moiety. These structural features confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

926922-39-6

Molecular Formula

C23H22N7OP

Molecular Weight

443.4 g/mol

IUPAC Name

N-(4-dimethylphosphorylphenyl)-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]purin-6-amine

InChI

InChI=1S/C23H22N7OP/c1-15-4-9-20-19(12-27-29-20)18(15)10-11-30-14-26-21-22(24-13-25-23(21)30)28-16-5-7-17(8-6-16)32(2,3)31/h4-14H,1-3H3,(H,27,29)(H,24,25,28)/b11-10+

InChI Key

UNPSONVHRMUXFE-ZHACJKMWSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)NN=C2)/C=C/N3C=NC4=C(N=CN=C43)NC5=CC=C(C=C5)P(=O)(C)C

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C=CN3C=NC4=C(N=CN=C43)NC5=CC=C(C=C5)P(=O)(C)C

Origin of Product

United States

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